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Abstract

This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an
aromatic aldehyde with the molecular formula C11H1402. This document details its chemical
and physical properties, provides a detailed experimental protocol for its synthesis via the
Williamson ether synthesis, and outlines methods for its purification and analysis. Furthermore,
this guide summarizes the available spectroscopic data for the characterization of 2-
butoxybenzaldehyde, including Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data on
the biological activity of 2-butoxybenzaldehyde is limited, this guide explores the potential
therapeutic applications based on studies of structurally related benzaldehyde derivatives,
particularly focusing on anti-inflammatory and neuroprotective effects. Potential signaling
pathways, such as the MAPK and NF-kB pathways, that may be modulated by this class of
compounds are also discussed.

Chemical and Physical Properties

2-Butoxybenzaldehyde is an organic compound characterized by a benzene ring substituted
with a butoxy group and a formyl (aldehyde) group at the ortho position.[1]

Table 1: Physicochemical Properties of 2-Butoxybenzaldehyde
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Property Value Source
Molecular Formula C11H1402 [2]
Molecular Weight 178.23 g/mol [2]
IUPAC Name 2-butoxybenzaldehyde [2]
CAS Number 7091-13-6 [2]
Appearance Colorless oil [3]
Boiling Point 281.1 °C at 760 mmHg N/A
Density 1.02 g/mL N/A
LogP 3.0 (predicted) [4]
Synonyms Butylsalicylaldehyde, 2-butoxy- 2]
benzaldehyde

Synthesis and Purification

The most common and efficient method for the synthesis of 2-butoxybenzaldehyde is the
Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an
alkyl halide.[5] In this case, salicylaldehyde is deprotonated by a base to form a phenoxide,
which then undergoes a nucleophilic substitution reaction with 1-bromobutane.

Experimental Protocol: Williamson Ether Synthesis of 2-
Butoxybenzaldehyde

This protocol is based on the established Williamson ether synthesis methodology for
analogous compounds.

Materials:
o Salicylaldehyde
e 1-Bromobutane

o Potassium carbonate (K2COs), anhydrous
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e Acetone, anhydrous

e Dichloromethane (CH2Cl2)

e Hexane

o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQOa)
e Deionized water

e Brine (saturated agueous NaCl solution)

Equipment:

Round-bottom flask

» Reflux condenser

o Magnetic stirrer with heating plate
e Separatory funnel

e Rotary evaporator

e Glass chromatography column

o Standard laboratory glassware
Procedure:

e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone.

» Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the
mixture vigorously at room temperature for 30 minutes to facilitate the formation of the
potassium phenoxide.
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Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 eq) to the stirred suspension.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid
potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate
under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure to yield the crude 2-butoxybenzaldehyde.
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Synthesis Workflow
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Caption: Synthesis workflow for 2-butoxybenzaldehyde.
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Purification Protocol: Column Chromatography

The crude product can be purified by column chromatography on silica gel.[6][7][8]
Procedure:

e TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a
mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target compound should have an Rf
value of approximately 0.3.

e Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a
chromatography column.

o Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it
onto the column.

o Elution: Elute the column with the chosen solvent system, collecting fractions.

» Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure
product.

« |solation: Combine the pure fractions and remove the solvent under reduced pressure to
yield purified 2-butoxybenzaldehyde.

Spectroscopic Data and Characterization

The structure and purity of 2-butoxybenzaldehyde can be confirmed using various
spectroscopic technigues. While a complete set of experimentally-derived spectra for 2-
butoxybenzaldehyde is not readily available in the public domain, the following tables
summarize the expected and reported data for this compound and its close isomer, 4-
butoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Data for 2-Butoxybenzaldehyde in CDCIs
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
10.52 S 1H -CHO
7.85 dd 1H Ar-H
7.55 ddd 1H Ar-H
7.07 t 1H Ar-H
6.98 d 1H Ar-H
4.12 t 2H -OCHz-
1.87 p 2H -OCH2CH2-
1.53 h 2H -CH2CHs
0.99 t 3H -CHs

Table 3: Predicted 13C NMR Data for 2-Butoxybenzaldehyde in CDCls
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Chemical Shift (6, ppm) Assignment
190.0 -CHO
161.8 C-0

136.1 Ar-CH
128.8 Ar-C

128.5 Ar-CH
1215 Ar-CH
1129 Ar-CH

68.7 -OCHéa-
31.2 -OCH2CH:-
19.3 -CH2CHs
13.9 -CHs

Note: Predicted NMR data is based on computational models and may differ slightly from
experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-butoxybenzaldehyde is expected to show characteristic absorption
bands for the aldehyde and ether functional groups.

Table 4: Expected FTIR Absorption Bands for 2-Butoxybenzaldehyde
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Wavenumber (cm~?) Vibration Functional Group
~2960-2850 C-H stretch Butyl group

~2820 and ~2720 C-H stretch Aldehyde

~1700 C=0 stretch Aldehyde

~1600, ~1480 C=C stretch Aromatic ring
~1250 C-O stretch Aryl ether

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-butoxybenzaldehyde would likely show a
molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 2-Butoxybenzaldehyde

miz Proposed Fragment
178 [M]*

121 [M - CaHsO]*

93 [CeHsO]*

57 [CaHo]*

Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like 2-
butoxybenzaldehyde.[9]

Table 6: Representative GC-MS Method Parameters
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Parameter Value

HP-5MS (30 m x 0.25 mm x 0.25 pm) or
Column

equivalent
Carrier Gas Helium
Inlet Temperature 250 °C

100 °C (hold 5 min), then ramp at 10 °C/min to

Oven Program )
300 °C (hold 5 min)

lonization Mode Electron lonization (El) at 70 eV

Mass Range m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 2-butoxybenzaldehyde. A reversed-phase method
would be appropriate.

Table 7: Representative HPLC Method Parameters

Parameter Value

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)
Mobile Phase Acetonitrile/Water gradient

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological activity of 2-
butoxybenzaldehyde, studies on structurally similar benzaldehyde derivatives suggest
potential therapeutic applications, particularly in the areas of anti-inflammatory and
neuroprotective effects.
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Potential Anti-Inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[10]
These effects are often mediated through the inhibition of pro-inflammatory enzymes and
cytokines.

Potential Signaling Pathways:

o NF-kB Pathway: The Nuclear Factor-kappa B (NF-kB) signaling pathway is a key regulator of
inflammation. Some benzaldehyde derivatives have been shown to inhibit the activation of
NF-kB, thereby downregulating the expression of inflammatory genes such as iNOS and
COX-2.[11]

 MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK,
JNK, and p38, is another crucial signaling cascade in the inflammatory response.
Benzaldehyde derivatives have been reported to suppress the phosphorylation of these
kinases, leading to a reduction in inflammatory mediator production.[4]

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/446/037/hplc-method-dev-guide-br6818en-ms.pdf
https://pubmed.ncbi.nlm.nih.gov/17486422/
https://pubchemlite.lcsb.uni.lu/e/compound/250088
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Potential Anti-inflammatory Signaling
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Caption: Hypothesized anti-inflammatory signaling pathways.
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Potential Neuroprotective Effects

Studies on various phenolic compounds, including benzaldehyde derivatives, have
demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[12]

Potential Mechanisms:

e Antioxidant Activity: The phenolic structure may contribute to antioxidant properties,
scavenging reactive oxygen species (ROS) that are implicated in neurodegenerative
diseases.

e Modulation of Apoptotic Pathways: Benzaldehyde derivatives may protect neurons by
modulating the expression of pro- and anti-apoptotic proteins.

Experimental Protocols for Biological Activity
Assessment

This assay measures the inhibitory effect of a compound on nitric oxide (NO) production in
lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

Procedure:

Cell Culture: Culture RAW 264.7 cells in appropriate media.

Treatment: Pre-treat cells with various concentrations of 2-butoxybenzaldehyde for 1 hour.

Stimulation: Stimulate the cells with LPS (1 pg/mL) for 24 hours.

Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the
Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from
oxidative stress-induced cell death.[13]

Procedure:

e Cell Culture: Culture and differentiate SH-SY5Y cells.
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o Treatment: Pre-treat cells with various concentrations of 2-butoxybenzaldehyde for 1 hour.

¢ Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen
peroxide (H202) or amyloid-f peptide.

o MTT Assay: After 24 hours, assess cell viability using the MTT colorimetric assay. An
increase in cell viability compared to the stress-induced control indicates a neuroprotective
effect.

Safety and Handling

2-Butoxybenzaldehyde is classified as an irritant.[2] It is reported to cause skin irritation,
serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:[2]

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements:[2]

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
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2-Butoxybenzaldehyde is a versatile aromatic aldehyde that can be synthesized via the
Williamson ether synthesis. Its characterization is achievable through standard spectroscopic
and chromatographic techniques. While direct evidence of its biological activity is currently
limited, the known anti-inflammatory and neuroprotective effects of related benzaldehyde
derivatives suggest that 2-butoxybenzaldehyde may hold therapeutic potential. Further
research is warranted to fully elucidate its pharmacological profile and mechanisms of action,
particularly its effects on key signaling pathways such as NF-kB and MAPK. This technical
guide provides a foundational resource for researchers and drug development professionals
interested in exploring the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. rsc.org [rsc.org]

. 2-Butoxybenzaldehyde | C11H1402 | CID 250088 - PubChem [pubchem.ncbi.nlm.nih.gov]
. dev.spectrabase.com [dev.spectrabase.com]

. PubChemLite - 2-butoxybenzaldehyde (C11H1402) [pubchemlite.lcsb.uni.lu]

. rsc.org [rsc.org]

. orgchemboulder.com [orgchemboulder.com]

. benchchem.com [benchchem.com]

. researchgate.net [researchgate.net]

°
(o] [00] ~ » ol EEN w N =

. rsc.org [rsc.org]
e 10. sigmaaldrich.com [sigmaaldrich.com]

e 11. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced
Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.benchchem.com/product/b1266755?utm_src=pdf-body
https://www.benchchem.com/product/b1266755?utm_src=pdf-body
https://www.benchchem.com/product/b1266755?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/gc/c2/c2gc36238d/c2gc36238d.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxybenzaldehyde
https://dev.spectrabase.com/spectrum/GY7iyPHqCts
https://pubchemlite.lcsb.uni.lu/e/compound/250088
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.orgchemboulder.com/Technique/Procedures/Columnchrom/Columnchrom.shtml
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Purification_of_2_3_benzyloxy_phenyl_benzaldehyde_by_Column_Chromatography.pdf
https://www.researchgate.net/post/Is_it_possible_to_purify_aldehyde_by_column_Is_there_any_other_method_to_do_purification
https://www.rsc.org/suppdata/cc/b8/b803270j/b803270j.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/446/037/hplc-method-dev-guide-br6818en-ms.pdf
https://pubmed.ncbi.nlm.nih.gov/17486422/
https://pubmed.ncbi.nlm.nih.gov/17486422/
https://pubmed.ncbi.nlm.nih.gov/29417471/
https://pubmed.ncbi.nlm.nih.gov/29417471/
https://www.mdpi.com/2076-3417/14/5/1733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butoxybenzaldehyde
(C11H1402)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266755#2-butoxybenzaldehyde-molecular-formula-
c11h1402]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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